2,6-Dimethylbenzoyl azide
CAS No.: 106323-97-1
Cat. No.: VC19190288
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106323-97-1 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 2,6-dimethylbenzoyl azide |
Standard InChI | InChI=1S/C9H9N3O/c1-6-4-3-5-7(2)8(6)9(13)11-12-10/h3-5H,1-2H3 |
Standard InChI Key | NSIKRJAOFLZNIZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2,6-Dimethylbenzoyl azide (C₉H₉N₃O) is derived from 2,6-dimethylbenzoic acid via conversion to its acyl chloride intermediate, followed by nucleophilic substitution with sodium azide . The molecular structure features a planar benzoyl group with sterically demanding methyl substituents at the ortho positions, which influence its reactivity and physical properties.
Table 1: Physical Properties of 2,6-Dimethylbenzoyl Azide
Synthesis and Reaction Pathways
Preparation from 2,6-Dimethylbenzoyl Chloride
The most straightforward synthesis involves treating 2,6-dimethylbenzoyl chloride with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile :
This reaction proceeds via nucleophilic acyl substitution, with the azide ion displacing the chloride. Yields exceed 80% under optimized conditions (0–5°C, 4–6 hours) .
Alternative Routes
Recent advances highlight the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) to convert carboxylic acids directly to acyl azides . While this method avoids handling acyl chlorides, it requires stringent temperature control and is less efficient for sterically hindered substrates like 2,6-dimethylbenzoic acid.
Spectral Characterization
Infrared Spectroscopy
The azide functional group exhibits a strong asymmetric stretching vibration at 2100–2200 cm⁻¹, while the carbonyl (C=O) stretch appears near 1690 cm⁻¹ . The methyl groups contribute to C-H stretching modes at 2920–2860 cm⁻¹.
Table 2: Key IR Absorption Bands
Functional Group | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
-N₃ | 2135 | Strong |
C=O | 1694 | Strong |
C-H (CH₃) | 2924 | Medium |
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 500 MHz):
-
¹³C NMR (CDCl₃, 125 MHz):
Reactivity and Applications
Click Chemistry
2,6-Dimethylbenzoyl azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles . The steric bulk of the methyl groups may slow reaction kinetics compared to unsubstituted analogs but enhances regioselectivity for 1,4-disubstituted triazoles .
Curtius Rearrangement
Heating the azide induces the Curtius rearrangement, producing an isocyanate intermediate. This reactivity is exploited in peptide coupling and polyurethane synthesis:
Comparative Analysis with Related Acyl Azides
Table 3: Comparison of Selected Acyl Azides
Compound | Melting Point (°C) | Azide IR (cm⁻¹) | Applications |
---|---|---|---|
2,6-Dimethylbenzoyl azide | 30–32 | 2135 | Polymer chemistry |
Benzoyl azide | 25–27 | 2137 | Peptide synthesis |
4-Nitrobenzoyl azide | 67–69 | 2154 | Energetic materials |
The ortho-methyl groups in 2,6-dimethylbenzoyl azide reduce its solubility in water compared to para-substituted analogs but enhance compatibility with nonpolar solvents .
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